Triple-Pathway Target Coverage: Aurora B Inhibition Absent in Anlotinib and Surufatinib
Chiauranib is the only multi-kinase inhibitor in its comparator set that simultaneously inhibits Aurora B, VEGFR, and CSF-1R with single-digit nanomolar IC50 values. Chiauranib inhibits VEGFR2, Aurora B, and CSF-1R with IC50 values of 7 nM, 9 nM, and 7 nM, respectively, in cell-free biochemical assays [1]. In contrast, Anlotinib, a widely used VEGFR2-predominant inhibitor, shows only weak Aurora B activity (EC50 = 208 nM in HCT116 cells, a 23-fold weaker cellular potency than Chiauranib's 9 nM IC50) [2]. Surufatinib's disclosed target profile (VEGFR1/2/3, FGFR1, CSF1R) does not include Aurora B; its selectivity panel of 278 kinases showed IC50 >150 nM for all off-targets, indicating no meaningful Aurora B engagement . Sunitinib and sorafenib also lack Aurora B inhibitory activity [1].
| Evidence Dimension | Aurora B kinase inhibition potency |
|---|---|
| Target Compound Data | Chiauranib: Aurora B IC50 = 9 nM (biochemical); also inhibits VEGFR2 (7 nM) and CSF-1R (7 nM) |
| Comparator Or Baseline | Anlotinib: Aurora B EC50 = 208 nM; Surufatinib: no Aurora B activity (IC50 >150 nM across 278 kinases); Sunitinib/Sorafenib: no Aurora B inhibition at ≤6 μM |
| Quantified Difference | Chiauranib Aurora B inhibition is ≥23-fold more potent than Anlotinib; Aurora B coverage absent in Surufatinib, Sunitinib, and Sorafenib |
| Conditions | Chiauranib: Invitrogen SelectScreen cell-free kinase assay, 1 mM ATP. Anlotinib: cellular H3 phosphorylation assay in HCT116 cells. Surufatinib: 278-kinase panel, IC50 >150 nM for non-target kinases |
Why This Matters
For research programs requiring simultaneous anti-mitotic (Aurora B), anti-angiogenic (VEGFR), and anti-inflammatory/immune-modulatory (CSF-1R) pathway modulation in a single agent, Chiauranib is the only option among current clinically-advanced multi-kinase inhibitors.
- [1] Zhou Y, Shan S, Li ZB, et al. CS2164, a novel multi-target inhibitor against tumor angiogenesis, mitosis and chronic inflammation with anti-tumor potency. Cancer Science. 2017;108(3):469-477. Table 1. doi:10.1111/cas.13141. PMID: 28004478. View Source
- [2] BindingDB Entry BDBM50460782. Anlotinib Aurora B cellular EC50: 208 nM (HCT116 cells, phospho-Histone H3 Ser10 reduction assay). View Source
